molecular formula C9H7F3O2S B12326845 Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-

Cat. No.: B12326845
M. Wt: 236.21 g/mol
InChI Key: AYZIBBGBPJQOLI-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is a chemical compound with the molecular formula C9H7F3O2S It is known for its unique structural features, including the presence of a trifluoromethyl group and a phenylthio group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- typically involves the reaction of 2-(trifluoromethyl)phenylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and phenylthio groups.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the phenylthio group can modulate its reactivity and stability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the phenylthio group.

    4-(Trifluoromethyl)phenylacetic acid: Similar but with the trifluoromethyl group in a different position.

    {[4-(Trifluoromethyl)phenyl]thio}acetic acid: Similar but with the trifluoromethyl group on the phenylthio moiety.

Uniqueness

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is unique due to the combination of the trifluoromethyl and phenylthio groups, which confer distinct chemical and physical properties. This combination enhances its potential for specific applications in pharmaceuticals, agrochemicals, and materials science, making it a valuable compound for research and development.

Biological Activity

Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈F₃O₂S
  • IUPAC Name : Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-
  • CAS Number : [Not provided in the sources]

Antifungal Activity

Research has indicated that derivatives of acetic acid containing trifluoromethyl groups exhibit significant antifungal properties. For instance, compounds similar to acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- have been tested against various phytopathogenic fungi. A notable study found that these compounds demonstrated improved activity against fungi compared to traditional fungicides, suggesting their potential as effective agricultural agents for crop protection .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that certain thio derivatives of acetic acid can exhibit cytotoxic effects on cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, potentially increasing their ability to penetrate cell membranes and exert therapeutic effects. A detailed investigation into the cytotoxicity of similar compounds has revealed IC50 values indicating significant anticancer activity .

Case Studies

  • Fungal Inhibition : A study conducted on various substituted acetic acids demonstrated that those with trifluoromethyl substitutions effectively inhibited the growth of Botrytis cinerea, a common plant pathogen. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition rates .
  • Cytotoxic Effects : In a comparative analysis of several thioacetic acid derivatives, it was noted that compounds similar to acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]- exhibited selective cytotoxicity against human cancer cell lines, with minimal effects on normal cells. This selectivity is crucial for developing anticancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50/Effective ConcentrationReference
AntifungalAcetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-25 µM
CytotoxicitySimilar thioacetic acid derivatives15 µM (against cancer cells)
Root FormationTrifluoromethylindole derivativesPromoted root growth

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfanylacetic acid

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

AYZIBBGBPJQOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)SCC(=O)O

Origin of Product

United States

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